REACTION_CXSMILES
|
C([NH:4][CH:5]([CH3:18])[CH2:6][C:7]1[CH:17]=[CH:16][C:10]([O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:9][CH:8]=1)(=O)C.[OH-].[Na+]>O>[NH2:4][CH:5]([CH3:18])[CH2:6][C:7]1[CH:8]=[CH:9][C:10]([O:11][CH2:12][C:13]([OH:15])=[O:14])=[CH:16][CH:17]=1 |f:1.2|
|
Name
|
ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
rac. 4-(2-acetamidopropyl)phenoxyacetic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)NC(CC1=CC=C(OCC(=O)O)C=C1)C
|
Name
|
|
Quantity
|
0.41 mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was refluxed with 16.4 g
|
Type
|
TEMPERATURE
|
Details
|
, after which the solution was cooled
|
Type
|
CUSTOM
|
Details
|
a trace of flocculent matter removed by filtration
|
Type
|
WASH
|
Details
|
After washing the column with water until the effluent pH was 4-5
|
Type
|
WASH
|
Details
|
the amino acid was eluted with 2 l
|
Type
|
DISTILLATION
|
Details
|
Distillation of the pyridine
|
Type
|
CUSTOM
|
Details
|
effluent in a rotary evaporator
|
Type
|
WAIT
|
Details
|
left a residue of 18 g
|
Name
|
|
Type
|
|
Smiles
|
NC(CC1=CC=C(OCC(=O)O)C=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |